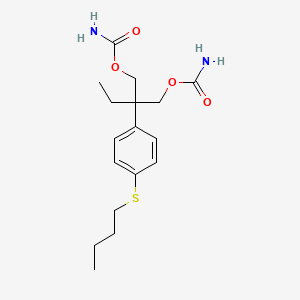
2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate typically involves multiple steps. One common method includes the reaction of p-butylmercaptophenyl with 2-ethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent or in drug delivery systems.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(p-Butylmercaptophenyl)-2-ethyl-1,3-propanediol dicarbamate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Known for its use in the production of epoxy resins and curing agents.
tert-Butyl alcohol: A simple tertiary alcohol with various industrial applications.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in hydrocarbon-based products.
Properties
CAS No. |
25451-06-3 |
|---|---|
Molecular Formula |
C17H26N2O4S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[2-(4-butylsulfanylphenyl)-2-(carbamoyloxymethyl)butyl] carbamate |
InChI |
InChI=1S/C17H26N2O4S/c1-3-5-10-24-14-8-6-13(7-9-14)17(4-2,11-22-15(18)20)12-23-16(19)21/h6-9H,3-5,10-12H2,1-2H3,(H2,18,20)(H2,19,21) |
InChI Key |
BUHTVBNGCWQMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(CC)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
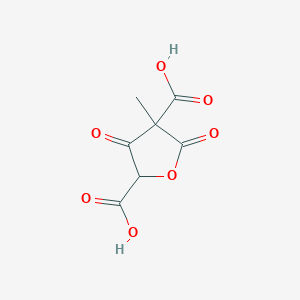
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
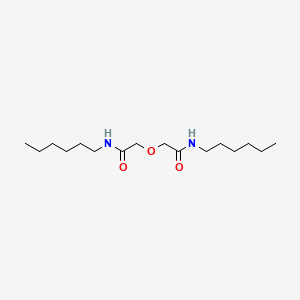
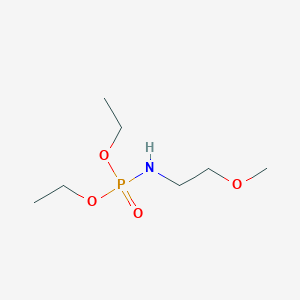
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)

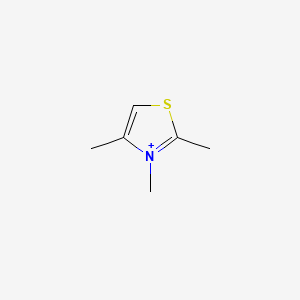
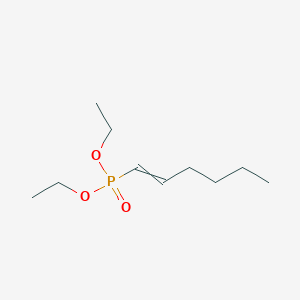
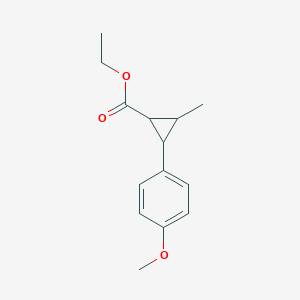



![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
